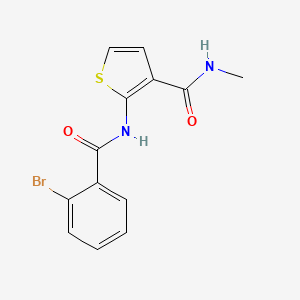

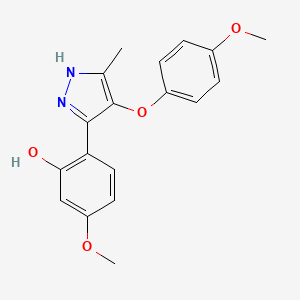

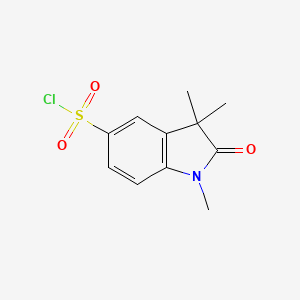

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea, is a urea derivative that is likely to have a complex molecular structure due to the presence of multiple functional groups and rings. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related urea derivatives, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, nitrosation reactions are a key focus. Paper discusses the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas under acidic conditions to yield nitroso isomers. Paper explores similar nitrosation reactions with different substituents on the urea moiety. Although these papers do not describe the synthesis of the exact compound , they suggest that nitrosation could be a relevant step in the synthesis of nitro-substituted urea derivatives.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can vary widely depending on their substitution patterns. The nitrosation reactions discussed in the papers indicate that urea derivatives can undergo electrophilic substitution reactions, where nitroso groups are introduced into the molecule. This type of reaction is sensitive to the reaction conditions, such as temperature and pH, which can influence the regioselectivity and yield of the products.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like the one are influenced by their molecular structure. The presence of a nitro group, for example, can contribute to the compound's acidity, reactivity towards reduction, and potential for forming hydrogen bonds. The diazepine ring may confer rigidity to the molecule, affecting its crystal structure and solubility. The papers provided do not give specific details on the physical and chemical properties of the compound, but they do suggest that nitroso isomers can exhibit different chemical and antitumor activities, which implies that the compound's properties could be relevant in a biomedical context .

科学的研究の応用

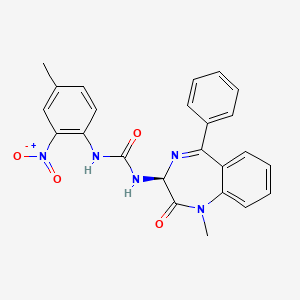

Radiolabeled Antagonists for Tumor Targeting The compound has been used to develop radioiodinated 1,4-benzodiazepines as high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These antagonists are particularly useful for in vivo tumor targeting. Compound 9, for example, showed a substantially higher amount of CCK(1) receptor binding sites in tumors compared to established peptidic CCK agonist radioligands, making it a strong candidate for antagonist binding to CCK(1) receptor-expressing tumors in vivo (Akgün et al., 2009).

Anticancer Applications A series of 4-aryl-thieno[1,4]diazepin-2-one derivatives, structurally related to the compound , were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds showed potent activities, with some performing better than sorafenib, a standard reference. Notably, one of the potent inhibitors, 10d, demonstrated significant inhibition of multi-protein kinases, marking it as a promising candidate for further development in cancer therapeutics (Lee et al., 2018).

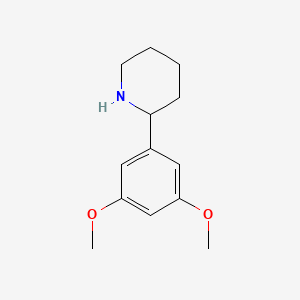

Gelation and Rheological Properties The compound has been involved in studies related to hydrogels, where its morphological and rheological properties were influenced by the identity of the anion. The elastic storage modulus of the gels was found to depend on the acid used for protonation, indicating a method for tuning the physical properties of the gels (Lloyd & Steed, 2011).

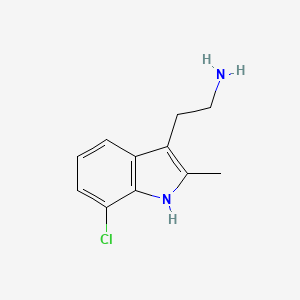

Antimicrobial and Anticancer Agents Novel derivatives containing this compound as a part of their structure were prepared and evaluated for their antimicrobial and anticancer properties. The compounds demonstrated effectiveness, showcasing their potential as agents in antimicrobial and anticancer treatments (Rani et al., 2014).

特性

IUPAC Name |

1-(4-methyl-2-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-15-12-13-18(20(14-15)29(32)33)25-24(31)27-22-23(30)28(2)19-11-7-6-10-17(19)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCABHRNRYFSAW-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)